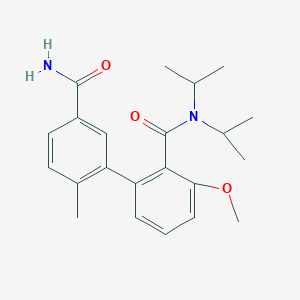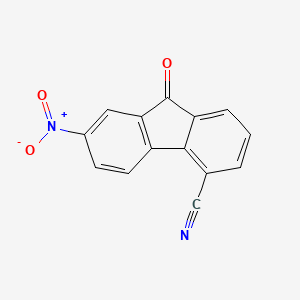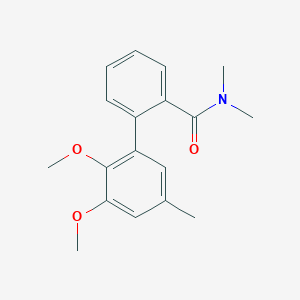![molecular formula C20H27FN2O3S B5681855 2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as CPD 22 and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPD 22 is related to its ability to inhibit the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron, which regulates the levels of dopamine in the brain. By inhibiting this transporter, CPD 22 increases the levels of dopamine in the synapse, which can have a range of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
CPD 22 has been shown to have a range of biochemical and physiological effects, including increased dopamine release, altered dopamine receptor signaling, and changes in behavior. These effects are related to the compound's ability to inhibit the dopamine transporter and increase the levels of dopamine in the synapse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPD 22 for lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a useful tool compound for studying the structure and function of the dopamine transporter and related proteins. However, one limitation is that CPD 22 can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several future directions for the study of CPD 22. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders based on CPD 22's ability to inhibit the dopamine transporter. Another area of interest is the development of new cancer treatments based on CPD 22's antitumor activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CPD 22 and its potential applications in drug discovery and other scientific research areas.
In conclusion, CPD 22 is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to inhibit the dopamine transporter and have a range of biochemical and physiological effects makes it a useful tool compound for studying the structure and function of the dopamine transporter and related proteins. Further research is needed to fully understand the potential applications of CPD 22 in drug discovery and other scientific research areas.
Méthodes De Synthèse
The synthesis method for CPD 22 involves the reaction of 2-cyclopentyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol and 2-fluorobenzenesulfonyl chloride in the presence of a base. The resulting compound is then treated with sodium hydride and spirocyclic lactam to produce CPD 22.
Applications De Recherche Scientifique
CPD 22 has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, CPD 22 has been shown to act as a potent and selective inhibitor of the dopamine transporter, which could have implications for the treatment of Parkinson's disease and other neurological disorders. In cancer research, CPD 22 has been shown to have antitumor activity in vitro and in vivo, suggesting that it could be a potential candidate for the development of new cancer treatments. In drug discovery, CPD 22 has been used as a tool compound to study the structure and function of the dopamine transporter and other related proteins.
Propriétés
IUPAC Name |
2-cyclopentyl-9-(2-fluorophenyl)sulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3S/c21-17-7-3-4-8-18(17)27(25,26)22-13-11-20(12-14-22)10-9-19(24)23(15-20)16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBOMSVNEMLZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)

![1-(2-furylmethyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5681799.png)


![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)


![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)
